molecular formula C21H20N2O3S B2948638 (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 617696-88-5

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B2948638
M. Wt: 380.46
InChI Key: PARAICANIWPBBH-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a thiazolo benzimidazole derivative that has shown promising results in various biological assays.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with 2-aminobenzimidazole to form the Schiff base, which is then cyclized with 2-mercaptothiazole to form the thiazolo[3,2-a]benzimidazole ring. The resulting compound is then oxidized to form the final product.

Starting Materials
3-ethoxy-4-propoxybenzaldehyde, 2-aminobenzimidazole, 2-mercaptothiazole

Reaction
Condensation of 3-ethoxy-4-propoxybenzaldehyde with 2-aminobenzimidazole in ethanol to form the Schiff base, Cyclization of the Schiff base with 2-mercaptothiazole in ethanol to form the thiazolo[3,2-a]benzimidazole ring, Oxidation of the resulting compound with hydrogen peroxide in acetic acid to form the final product

Mechanism Of Action

The mechanism of action of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of viral and bacterial enzymes, thereby preventing their replication.

Biochemical And Physiological Effects

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. Additionally, (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its broad-spectrum activity against various biological targets. This makes it a potentially useful compound for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the investigation of its activity against other biological targets, such as enzymes and receptors. Another direction is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Additionally, the use of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one as a fluorescent probe for the detection of metal ions could be further explored. Finally, the evaluation of its pharmacokinetic and toxicological properties in animal models is necessary for its potential use as a therapeutic agent.

Scientific Research Applications

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown potential applications in various scientific research fields. This compound has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. It has also been found to possess antioxidant and anti-inflammatory properties. Additionally, (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAICANIWPBBH-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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